molecular formula C13H17NO5S B2583511 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1009244-02-3

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2583511
CAS No.: 1009244-02-3
M. Wt: 299.34
InChI Key: HEYLUDCGZDIEQI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group Additionally, it has a 3,4-dimethylbenzenesulfonyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyl and carboxylic acid groups. The final step involves the sulfonylation of the nitrogen atom with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfonyl group provides stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-8-3-4-11(5-9(8)2)20(18,19)14-7-10(15)6-12(14)13(16)17/h3-5,10,12,15H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYLUDCGZDIEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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